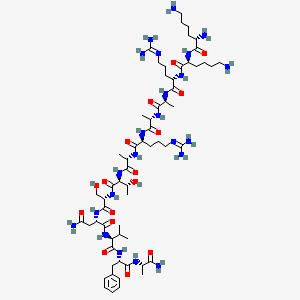

Myosin Light Chain Kinase Substrate (smooth muscle)

Description

BenchChem offers high-quality Myosin Light Chain Kinase Substrate (smooth muscle) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Myosin Light Chain Kinase Substrate (smooth muscle) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H107N23O16 |

|---|---|

Molecular Weight |

1418.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]butanediamide |

InChI |

InChI=1S/C61H107N23O16/c1-30(2)45(58(99)81-41(27-36-17-9-8-10-18-36)55(96)73-31(3)47(66)88)83-56(97)42(28-44(65)87)80-57(98)43(29-85)82-59(100)46(35(7)86)84-50(91)34(6)76-52(93)39(21-15-25-71-60(67)68)77-49(90)33(5)74-48(89)32(4)75-53(94)40(22-16-26-72-61(69)70)79-54(95)38(20-12-14-24-63)78-51(92)37(64)19-11-13-23-62/h8-10,17-18,30-35,37-43,45-46,85-86H,11-16,19-29,62-64H2,1-7H3,(H2,65,87)(H2,66,88)(H,73,96)(H,74,89)(H,75,94)(H,76,93)(H,77,90)(H,78,92)(H,79,95)(H,80,98)(H,81,99)(H,82,100)(H,83,97)(H,84,91)(H4,67,68,71)(H4,69,70,72)/t31-,32-,33-,34-,35+,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |

InChI Key |

TWTCXGLTJMBRBZ-UAIFBJMPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The Unraveling of a Cellular Engine: A Technical History of Smooth Muscle Contraction

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The ability of smooth muscle to sustain prolonged contractions with remarkable energy efficiency has long fascinated scientists. Its function is vital to a myriad of physiological processes, from the regulation of blood pressure to the peristaltic waves of the digestive tract. The journey to understand the intricate molecular choreography behind smooth muscle contraction is a story of pioneering researchers, elegant experiments, and the gradual elucidation of a complex signaling network. This in-depth technical guide provides a historical perspective on the core discoveries, detailing the experimental methodologies that paved the way for our current understanding and offering a quantitative look at the key molecular interactions.

Early Observations: The Dawn of a New Field

The study of muscle contraction predates modern biochemistry, with early investigations in the 19th century identifying the major protein components of skeletal muscle. However, smooth muscle, with its less organized cellular structure, remained an enigma for much longer. A pivotal moment in muscle research came with the work of Albert Szent-Györgyi and his colleagues in the 1940s. Their groundbreaking experiments on skeletal muscle, which led to the discovery of actin and myosin and their interaction with ATP, laid the fundamental groundwork for understanding all forms of muscle contraction[1].

It was not until the mid-20th century that dedicated research into the unique properties of smooth muscle began to gain momentum. A key figure in this era was Edith Bülbring, who, from the 1950s onwards, led a prominent research group at the University of Oxford. Her work was instrumental in characterizing the electrophysiological properties of smooth muscle and the effects of neurotransmitters[2][3][4]. Bülbring's meticulous experiments, often employing innovative techniques for the time, helped to establish smooth muscle as a distinct and worthy field of study[2][3][5]. Her research correlated the frequency of spike discharge with smooth muscle tension and provided the first evidence that action potentials in smooth muscle were dependent on calcium entry, a stark contrast to the sodium-dependent action potentials in skeletal muscle and nerves[5][6].

The Central Role of Calcium: The "On" Switch for Contraction

The discovery of the central role of calcium (Ca²⁺) as the primary trigger for muscle contraction was a watershed moment. While the involvement of calcium in skeletal muscle was being unraveled, its specific mechanism of action in smooth muscle remained elusive.

The Calcium Concept and Early Measurements

The "calcium concept," the idea that calcium ions are the direct activators of the contractile machinery, was championed by Setsuro Ebashi in the context of skeletal muscle in the 1960s[7][8]. This concept was soon extended to smooth muscle. Early studies in the 1970s began to quantify the relationship between intracellular calcium concentration ([Ca²⁺]i) and contraction. These early measurements were often indirect, relying on the tension of muscle strips in response to varying extracellular calcium concentrations or the use of radioactive calcium isotopes (⁴⁵Ca²⁺) to trace its movement[9][10]. A significant technological leap came with the development of calcium-sensitive photoproteins like aequorin and, later, fluorescent Ca²⁺ indicators such as Fura-2 in the 1980s[9][11][12]. These tools allowed for the direct measurement of intracellular calcium, revealing that resting [Ca²⁺]i in smooth muscle is approximately 100-200 nM, rising to 500-700 nM or higher upon stimulation to initiate contraction[13].

Experimental Protocol: Measurement of Intracellular Calcium with Fura-2

A common method for quantifying intracellular calcium involves the use of the ratiometric fluorescent dye Fura-2. The following provides a generalized protocol for its use in cultured smooth muscle cells:

-

Cell Preparation: Smooth muscle cells are cultured on glass coverslips suitable for microscopy.

-

Dye Loading: The cells are incubated in a physiological salt solution containing the membrane-permeant acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM). The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, intracellular esterases cleave the AM group, trapping the now membrane-impermeant Fura-2 in the cytoplasm.

-

Microscopy Setup: The coverslip is mounted on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector to measure the emission at ~510 nm.

-

Image Acquisition: The cells are alternately excited at 340 nm (where Ca²⁺-bound Fura-2 has high fluorescence) and 380 nm (where Ca²⁺-free Fura-2 has high fluorescence).

-

Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for each pixel in the image.

-

Calibration: To convert the fluorescence ratio to a calcium concentration, a calibration is performed at the end of each experiment. The cells are exposed to a solution with a high Ca²⁺ concentration (using a calcium ionophore like ionomycin) to obtain the maximum fluorescence ratio (Rmax), followed by a Ca²⁺-free solution containing a chelator like EGTA to obtain the minimum ratio (Rmin).

-

Concentration Calculation: The intracellular calcium concentration is then calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺, and Sf2 and Sb2 are the fluorescence intensities at 380 nm in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

The Molecular Machinery: Calmodulin and Myosin Light-Chain Kinase

Unlike skeletal muscle, which utilizes the troponin-tropomyosin complex as its calcium-sensitive switch, smooth muscle employs a distinct regulatory mechanism centered on the phosphorylation of myosin.

The Discovery of Calmodulin and Myosin Light-Chain Kinase (MLCK)

In the late 1970s and early 1980s, researchers identified a calcium-binding protein, calmodulin , as the key calcium sensor in smooth muscle[14]. Upon binding to Ca²⁺, calmodulin undergoes a conformational change that allows it to activate its target enzymes. The primary target for initiating contraction was discovered to be myosin light-chain kinase (MLCK) [15][16].

The Phosphorylation Switch

MLCK is a serine/threonine kinase that, when activated by the Ca²⁺-calmodulin complex, phosphorylates the 20-kDa regulatory light chain of myosin II[17][18]. This phosphorylation event is the crucial step that "switches on" the myosin, enabling it to interact with actin and hydrolyze ATP, leading to cross-bridge cycling and force generation[17][18].

Experimental Protocol: Purification of Smooth Muscle Myosin Light-Chain Kinase

The purification of MLCK was a critical step in understanding its function. A common protocol, often using turkey gizzards as a source tissue, is outlined below:

-

Myofibril Preparation: Turkey gizzards are minced and homogenized in a low-salt buffer. The resulting homogenate is centrifuged to pellet the myofibrils, which are then washed repeatedly.

-

Extraction: The washed myofibrils are extracted with a buffer containing ATP and a chelating agent to release the MLCK.

-

Ammonium Sulfate Fractionation: The extract is subjected to precipitation with ammonium sulfate to enrich for MLCK.

-

Ion-Exchange Chromatography: The enriched protein fraction is then passed through an ion-exchange chromatography column (e.g., DEAE-cellulose) to further separate proteins based on their charge.

-

Affinity Chromatography: The final and most specific purification step involves calmodulin-Sepharose affinity chromatography. In the presence of Ca²⁺, MLCK binds to the calmodulin immobilized on the column. After washing away unbound proteins, MLCK is eluted by adding a buffer containing a Ca²⁺ chelator (e.g., EGTA), which causes the calmodulin to release the MLCK.

-

Purity Assessment: The purity of the isolated MLCK is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Quantitative Data on MLCK Activity

The characterization of purified MLCK provided key quantitative data on its function.

| Parameter | Value | Reference |

| Apparent K₀.₅ for Calmodulin | 10⁻⁹ M | [15] |

| Km for ATP | 50 µM | [15] |

| Km for Myosin Light Chain | 5 µM | [15] |

| Initial Phosphorylation Rate (kₚᵒ) | ~1.17 heads s⁻¹ MLCK⁻¹ | [19][20] |

| MLCK Dissociation Rate from pSMM | 0.80 s⁻¹ | [19][20] |

| Ca²⁺ for Half-Maximal Phosphorylation of MLCK | 500 nM | [21] |

| Ca²⁺ for Half-Maximal Phosphorylation of Myosin Light Chain | 250 nM | [21] |

Sustained Contraction and the Latch-Bridge Hypothesis

A defining feature of smooth muscle is its ability to maintain force for prolonged periods with low ATP consumption, a phenomenon known as the "latch" state. The simple phosphorylation-dephosphorylation cycle could not fully account for this energy efficiency.

In the 1980s, the latch-bridge hypothesis was proposed by Murphy and colleagues to explain this phenomenon[22][23][24]. This model suggests that once a myosin cross-bridge is attached to actin and has been phosphorylated, it can be dephosphorylated by myosin light-chain phosphatase (MLCP) while still attached. This dephosphorylated, attached cross-bridge detaches from actin at a much slower rate than a phosphorylated cross-bridge, thus maintaining force with minimal ATP hydrolysis[22][23][24].

Experimental Evidence for the Latch-Bridge Mechanism

Evidence for the latch-bridge hypothesis came from experiments on intact and permeabilized smooth muscle fibers where force, shortening velocity, and myosin light chain phosphorylation could be measured simultaneously. These studies showed that during sustained contractions, intracellular Ca²⁺ levels and myosin phosphorylation decrease from their initial peaks, yet force is maintained[22][24].

Experimental Protocol: Skinned (Permeabilized) Smooth Muscle Fiber Preparation

Permeabilized or "skinned" muscle fibers are a powerful tool for studying the contractile machinery directly, as the cell membrane is removed, allowing for precise control of the intracellular environment.

-

Tissue Dissection: A small strip of smooth muscle is dissected and placed in a relaxing solution.

-

Permeabilization: The muscle strip is incubated in a solution containing a mild detergent (e.g., saponin or Triton X-100) or glycerol. This process creates pores in the cell membrane, "skinning" the fibers.

-

Mounting: Single or small bundles of permeabilized fibers are mounted between a force transducer and a length controller.

-

Experimental Solutions: The mounted fibers can then be bathed in a series of solutions with precisely controlled concentrations of Ca²⁺, ATP, and other regulatory molecules to study their effects on force production and shortening velocity.

Autonomic Innervation: The External Control

The discovery of the intrinsic molecular machinery of smooth muscle contraction was paralleled by research into its external control by the autonomic nervous system. Early studies, some dating back to the 1920s, demonstrated the effects of sympathetic and parasympathetic nerve stimulation on smooth muscle function in various organs[25]. The autonomic nervous system does not initiate contraction in all smooth muscles (some are myogenic, contracting spontaneously), but it modulates the contractile state, either increasing or decreasing force and tone depending on the neurotransmitter released and the receptors present on the smooth muscle cell[26][27][28].

Signaling Pathways and Experimental Workflows

The historical discoveries in smooth muscle contraction can be visualized through signaling pathways and experimental workflows.

Signaling Pathway of Smooth Muscle Contraction

Caption: Core signaling pathway of smooth muscle contraction.

Experimental Workflow for Skinned Fiber Analysis

Caption: Workflow for skinned smooth muscle fiber experiments.

Conclusion: A Foundation for Future Discoveries

The journey to understand smooth muscle contraction, from early physiological observations to the elucidation of its intricate molecular mechanisms, is a testament to the power of scientific inquiry. The discoveries of the roles of calcium, calmodulin, and myosin light-chain kinase, culminating in the elegant latch-bridge hypothesis, have provided a robust framework for understanding this unique and vital muscle type. The experimental protocols developed along the way, from tissue-level studies to single-molecule analyses, have not only answered fundamental questions but have also opened new avenues for research. For drug development professionals, a deep understanding of this history and the underlying molecular pathways is crucial for identifying and validating novel therapeutic targets for a host of diseases characterized by smooth muscle dysfunction, including hypertension, asthma, and gastrointestinal disorders. The ongoing exploration of the finer details of smooth muscle regulation promises to build upon this rich historical foundation, leading to new insights and innovative treatments.

References

- 1. The Early History of the Biochemistry of Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smooth muscle research: from Edith Bülbring onwards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edith Bülbring - Wikipedia [en.wikipedia.org]

- 4. jwa.org [jwa.org]

- 5. remedypublications.com [remedypublications.com]

- 6. Correlation between membrane potential, spike discharge and tension in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Discovery of the regulatory role of calcium ion in muscle contraction and relaxation: Setsuro Ebashi and the international emergence of Japanese muscle research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of Cellular Ca2+ Concentrations and Movements - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular calcium and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and characterization of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification of smooth muscle myosin light-chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Smooth muscle - Wikipedia [en.wikipedia.org]

- 19. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetics of myosin light chain kinase activation of smooth muscle myosin in an in vitro model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ca(2+)-dependent phosphorylation of myosin light chain kinase decreases the Ca2+ sensitivity of light chain phosphorylation within smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 24. The Latch-bridge Hypothesis of Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anatomy, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Autonomic nervous system - Wikipedia [en.wikipedia.org]

- 27. The Autonomic Nervous System and Smooth Muscle [kbcc.cuny.edu]

- 28. Autonomic physiology [neuromuscular.wustl.edu]

The Dawn of a Cellular Switch: Early Research on Myosin Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rhythmic contraction of our muscles, the intricate dance of cell division, and the very shape of our cells are all governed by the precise and elegant machinery of the cytoskeleton. At the heart of this machinery lies myosin, a molecular motor that, when interacting with actin filaments, generates the force that drives these fundamental biological processes. The discovery that the activity of this motor could be switched on and off by the simple addition and removal of a phosphate group—a process known as phosphorylation—revolutionized our understanding of cellular mechanics and opened new avenues for therapeutic intervention. This technical guide delves into the foundational research that first illuminated the critical role of myosin phosphorylation, providing a detailed look at the key experiments, the quantitative data that underpinned these discoveries, and the signaling pathways that were first charted.

The Discovery of a Regulatory Mechanism: Myosin Light Chain Kinase

In the early 1970s, the regulation of muscle contraction was primarily understood through the lens of the troponin-tropomyosin system in striated muscle. However, it was becoming clear that this did not fully explain the control of smooth muscle contraction. A breakthrough came in 1974 when Pires, Perry, and Thomas identified a new enzyme in striated muscle capable of transferring a phosphate group to one of the smaller subunits of myosin, the myosin light chains. They named this enzyme myosin light-chain kinase (MLCK) .

Subsequent research, particularly from the laboratory of Robert S. Adelstein, solidified the crucial role of MLCK in smooth muscle and non-muscle cells. Their work demonstrated that the phosphorylation of the 20,000-dalton regulatory light chain (RLC) of myosin was a key step in activating the myosin ATPase activity, a prerequisite for its motor function.

Key Experiments and Methodologies

The early investigations into MLCK activity relied on a series of meticulous biochemical assays. A typical experimental workflow for identifying and characterizing MLCK activity is outlined below.

Experimental Protocol: Myosin Light Chain Kinase Assay (based on early methodologies)

-

Preparation of Substrate (Myosin Light Chains):

-

Myosin was purified from smooth muscle tissue (e.g., turkey gizzards) by repeated precipitation at low ionic strength.

-

The 20,000-dalton regulatory light chain was isolated from purified myosin, often by methods involving dissociation with urea or DTNB followed by gel filtration chromatography.

-

-

Preparation of Kinase Extract:

-

Smooth muscle tissue was homogenized in a buffered solution and subjected to centrifugation to obtain a crude extract.

-

The crude extract was then fractionated using various column chromatography techniques, such as DEAE-cellulose and Sepharose 4B, to partially purify the kinase activity.

-

-

Kinase Reaction:

-

The reaction mixture typically contained:

-

Isolated myosin light chains (substrate)

-

The partially purified kinase fraction

-

[γ-³²P]ATP as the phosphate donor

-

A buffer solution (e.g., Tris-HCl) with MgCl₂

-

Calcium (CaCl₂) and calmodulin (initially identified as a "calcium-dependent regulatory protein")

-

-

-

Analysis of Phosphorylation:

-

The reaction was incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific time.

-

The reaction was stopped by the addition of a denaturing solution, such as SDS-PAGE sample buffer.

-

The proteins were separated by polyacrylamide gel electrophoresis (PAGE).

-

The gel was stained to visualize the protein bands and then dried for autoradiography to detect the incorporation of ³²P into the myosin light chains.

-

The Counterbalance: Discovery of Myosin Light Chain Phosphatase

For a regulatory system to be effective, it must be reversible. The discovery of MLCK immediately raised the question of how the phosphate group was removed to inactivate myosin and allow for muscle relaxation. This led to the search for and eventual discovery of myosin light chain phosphatase (MLCP) . Early work by Pato and Adelstein in 1980 detailed the purification and characterization of this crucial enzyme from smooth muscle.

Key Experiments and Methodologies

The identification of MLCP activity involved developing an assay to measure the dephosphorylation of previously phosphorylated myosin light chains.

The Dawn of Contraction Regulation: Unraveling the Discovery of Myosin Light Chain Kinase in Smooth Muscle

A Technical Guide for Researchers and Drug Development Professionals

The intricate dance of smooth muscle contraction, fundamental to physiological processes from blood pressure regulation to digestion, is orchestrated by a complex signaling network. At the heart of this regulation lies Myosin Light Chain Kinase (MLCK), a pivotal enzyme whose discovery revolutionized our understanding of how smooth muscle "knows" when to contract. This in-depth technical guide delves into the seminal research that first identified and characterized MLCK in smooth muscle, providing a detailed look at the experimental protocols and quantitative data that laid the foundation for this critical area of cell biology and pharmacology.

The Quest for the "On" Switch: Early Investigations

In the mid-1970s, the precise mechanism initiating smooth muscle contraction was a subject of intense investigation. While the role of calcium was appreciated, the molecular steps linking its influx to the activation of the myosin motor remained elusive. Groundbreaking work by Pires and Perry in 1974 and 1977 first described a "myosin light-chain kinase" in striated muscle, setting the stage for its discovery in other muscle types.[1] Subsequent research by Dabrowska, Hartshorne, and colleagues in 1977 began to illuminate the picture in smooth muscle, demonstrating that the phosphorylation of the 20,000-dalton myosin light chain was a key regulatory step.

A landmark 1981 paper by Adelstein and Klee provided a comprehensive characterization of MLCK from turkey gizzard smooth muscle, solidifying its identity and crucial role.[2] This work detailed the purification of the enzyme and established its absolute dependence on the calcium-binding protein calmodulin, thus forging the direct link between calcium signaling and myosin activation.

Core Experimental Findings: A Quantitative Overview

The initial characterization of smooth muscle MLCK yielded critical quantitative data that defined its biochemical and physical properties. These findings are summarized in the tables below for easy comparison.

| Physical Properties of Turkey Gizzard MLCK | Value | Method | Reference |

| Molecular Weight | 130,000 Da | SDS-PAGE | Adelstein & Klee, 1981[2] |

| Molecular Weight | 124,000 Da | Sedimentation Equilibrium | Adelstein & Klee, 1981[2] |

| Sedimentation Coefficient (s20,w) | 4.45 S | Sucrose Density Gradient Centrifugation | Adelstein & Klee, 1981[2] |

| Stokes Radius | 75 Å | Gel Filtration Chromatography | Adelstein & Klee, 1981[2] |

| Kinetic Parameters of Turkey Gizzard MLCK | Value | Reference |

| Km for ATP | 50 µM | Adelstein & Klee, 1981[2] |

| Km for 20,000-dalton light chain | 5 µM | Adelstein & Klee, 1981[2] |

| Apparent K0.5 for Calmodulin | 10⁻⁹ M | Adelstein & Klee, 1981[2] |

| Specific Activity | 5-20 µmol/min/mg | Cremo et al. (Review)[3] |

Foundational Experimental Protocols

The discovery and characterization of MLCK were underpinned by meticulous experimental work. The following sections provide detailed methodologies for the key experiments cited.

Purification of Myosin Light Chain Kinase from Turkey Gizzard Smooth Muscle

This protocol is based on the methods described by Adelstein and Klee (1981).[2]

-

Preparation of Myofibrils:

-

Fresh or frozen turkey gizzards are minced and homogenized in a low-salt buffer (e.g., 40 mM KCl, 20 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM DTT).

-

The homogenate is centrifuged at a low speed (e.g., 5,000 x g) to pellet the myofibrils.

-

The myofibril pellet is washed repeatedly with the same buffer to remove soluble proteins.

-

-

Extraction of MLCK:

-

The washed myofibrils are extracted with a high-salt buffer containing ATP and pyrophosphate (e.g., 0.5 M NaCl, 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 5 mM ATP, 10 mM sodium pyrophosphate, 1 mM DTT) to dissociate the actomyosin complex and solubilize MLCK.

-

The extract is clarified by high-speed centrifugation (e.g., 100,000 x g).

-

-

Ammonium Sulfate Fractionation:

-

The clarified extract is subjected to fractional precipitation with ammonium sulfate. MLCK typically precipitates between 30% and 60% saturation.

-

The precipitate is collected by centrifugation, redissolved in a minimal volume of buffer, and dialyzed extensively against a low-salt buffer.

-

-

Ion-Exchange Chromatography:

-

The dialyzed protein solution is applied to a DEAE-Sephacel column equilibrated with a low-salt buffer.

-

Proteins are eluted with a linear salt gradient (e.g., 0 to 0.5 M NaCl). MLCK-containing fractions are identified by activity assay.

-

-

Calmodulin-Sepharose Affinity Chromatography:

-

The partially purified MLCK is applied to a Calmodulin-Sepharose 4B affinity column in the presence of Ca²⁺ (e.g., 50 mM Tris-HCl pH 7.5, 0.2 M NaCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM DTT).

-

The column is washed extensively with the same buffer to remove non-binding proteins.

-

MLCK is eluted from the column by chelating Ca²⁺ with EGTA (e.g., 50 mM Tris-HCl pH 7.5, 0.2 M NaCl, 1 mM MgCl2, 2 mM EGTA, 1 mM DTT).

-

Myosin Light Chain Kinase Activity Assay

This assay, based on early methodologies, measures the transfer of radiolabeled phosphate from ATP to the myosin light chain.

-

Reaction Mixture:

-

A typical reaction mixture (total volume of 100 µL) contains:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

0.1 mM CaCl₂

-

1 µM Calmodulin

-

1 mg/mL (approx. 50 µM) purified 20,000-dalton myosin light chains

-

A limiting amount of purified MLCK

-

-

The reaction is initiated by the addition of 0.1 mM [γ-³²P]ATP (with a specific activity of ~100-200 cpm/pmol).

-

-

Incubation and Termination:

-

The reaction is incubated at 30°C for a defined period (e.g., 5-10 minutes) during which the reaction is linear with respect to time and enzyme concentration.

-

The reaction is terminated by spotting an aliquot of the reaction mixture onto phosphocellulose paper or by adding an equal volume of 20% trichloroacetic acid (TCA).

-

-

Quantification of Phosphorylation:

-

If using phosphocellulose paper, the paper is washed extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

If using TCA precipitation, the precipitated protein is collected by centrifugation, washed, and redissolved.

-

The amount of incorporated ³²P is determined by liquid scintillation counting.

-

Specific activity is calculated as picomoles or nanomoles of phosphate incorporated per minute per milligram of MLCK.

-

Molecular Weight Determination by SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This protocol reflects the general principles of SDS-PAGE as performed in the early 1980s.

-

Sample Preparation:

-

Purified MLCK and a set of molecular weight standards are denatured by boiling in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol).

-

-

Electrophoresis:

-

The denatured samples are loaded onto a polyacrylamide gel (typically a 5-15% gradient gel to resolve a wide range of molecular weights).

-

Electrophoresis is carried out at a constant voltage or current until the dye front reaches the bottom of the gel.

-

-

Visualization and Analysis:

-

The gel is stained with Coomassie Brilliant Blue R-250 and subsequently destained to visualize the protein bands.

-

The migration distance of each protein band is measured.

-

A standard curve is generated by plotting the logarithm of the molecular weight of the standards against their migration distance.

-

The molecular weight of the MLCK is determined by interpolation from the standard curve.

-

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows central to the discovery of MLCK.

Caption: The core signaling pathway for smooth muscle contraction initiated by the activation of MLCK.

References

The Central Role of Calcium in Smooth Muscle Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the pivotal role of calcium (Ca2+) in the activation and regulation of smooth muscle contraction. We will explore the core signaling pathways, present quantitative data from key experiments, and provide detailed methodologies for the cited experimental protocols. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development targeting smooth muscle function.

Introduction: The Calcium Trigger

An increase in the cytosolic Ca2+ concentration is the primary trigger for smooth muscle contraction.[1][2] Unlike striated muscle, where Ca2+ interacts with the troponin complex, in smooth muscle, Ca2+ initiates a cascade of events centered around the phosphorylation of the regulatory light chain of myosin II (MLC20).[1][3] This fundamental difference in the activation mechanism allows for a more graded and sustained contractile response, which is characteristic of smooth muscle function in various physiological systems, including vascular tone, airway resistance, and gastrointestinal motility.[4]

The Canonical Signaling Pathway: Calcium-Calmodulin-MLCK Axis

The primary pathway for smooth muscle activation is initiated by an increase in intracellular Ca2+. This elevation in Ca2+ can be triggered by various stimuli, including membrane depolarization, neurotransmitters, hormones, and mechanical stretch, which lead to Ca2+ influx from the extracellular space through voltage-operated and receptor-operated channels, as well as Ca2+ release from intracellular stores like the sarcoplasmic reticulum.[2][5][6]

Once the intracellular Ca2+ concentration rises, the following sequence of events occurs:

-

Calcium Binding to Calmodulin: Four Ca2+ ions bind to the ubiquitous calcium-binding protein, calmodulin (CaM).[7][8]

-

Activation of Myosin Light Chain Kinase (MLCK): The Ca2+-CaM complex binds to and activates myosin light chain kinase (MLCK).[7][8][9]

-

Phosphorylation of Myosin Light Chain: Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20) at Serine-19.[9]

-

Cross-Bridge Cycling and Contraction: Phosphorylation of MLC20 induces a conformational change in the myosin head, increasing its ATPase activity and allowing it to bind to actin, leading to cross-bridge cycling and force generation.[3][9]

The level of MLC20 phosphorylation is the primary determinant of the contractile force in smooth muscle. Dephosphorylation of MLC20 by myosin light chain phosphatase (MLCP) leads to the dissociation of the cross-bridges and relaxation.[8][9] Therefore, the contractile state of smooth muscle is determined by the balance between the activities of MLCK and MLCP.[9]

Caption: The canonical pathway of smooth muscle contraction initiated by an increase in intracellular calcium.

Modulation of Calcium Sensitivity: The Role of MLCP

While the intracellular Ca2+ concentration is the primary determinant of contraction, the sensitivity of the contractile apparatus to Ca2+ can be modulated. This phenomenon, known as calcium sensitization, allows for a greater contractile force to be generated at a given intracellular Ca2+ concentration.[4][10] Conversely, calcium desensitization leads to a reduced force for a given Ca2+ level.[4] These modulatory pathways primarily target Myosin Light Chain Phosphatase (MLCP).

Calcium Sensitization: Inhibition of MLCP

Agonist-induced stimulation of smooth muscle often leads to a more sustained contraction than depolarization-induced contraction, even when the initial rise in intracellular Ca2+ is similar. This is due to the activation of pathways that inhibit MLCP activity, thereby promoting a higher level of MLC20 phosphorylation for a given level of MLCK activity.[8][9] Two major pathways are involved in MLCP inhibition:

-

The RhoA/Rho-kinase Pathway: The small GTPase RhoA, when activated, stimulates Rho-kinase. Rho-kinase then phosphorylates the myosin-binding subunit of MLCP (MYPT1), which leads to the inhibition of MLCP activity.[8][9]

-

The Protein Kinase C (PKC) Pathway: Protein Kinase C (PKC), activated by diacylglycerol (DAG), can phosphorylate a 17-kDa protein called CPI-17. Phosphorylated CPI-17 is a potent inhibitor of MLCP.[11][12][13]

Caption: Pathways leading to the inhibition of MLCP and enhanced calcium sensitivity.

Calcium Desensitization: Activation of MLCP

Conversely, certain signaling molecules can lead to calcium desensitization by increasing MLCP activity. For example, nitric oxide (NO) can activate guanylyl cyclase, leading to an increase in cyclic GMP (cGMP). cGMP then activates protein kinase G (PKG), which can phosphorylate and activate MLCP, promoting relaxation.[1]

The Latch-Bridge Mechanism: Sustained Contraction with Low Energy Consumption

A unique feature of smooth muscle is its ability to maintain a sustained contraction with a relatively low rate of ATP consumption, a phenomenon known as the "latch" state.[7][14][15] The latch-bridge hypothesis proposes that dephosphorylation of an already attached cross-bridge significantly reduces its detachment rate from actin.[14][15] This creates "latch-bridges" that maintain force for extended periods without consuming ATP for reattachment. This mechanism is crucial for the tonic function of smooth muscles, such as maintaining blood pressure in arteries.

Caption: A simplified model of the latch-bridge mechanism in smooth muscle.

Quantitative Data on Calcium and Smooth Muscle Activation

The following tables summarize key quantitative data related to calcium signaling and force generation in smooth muscle.

Table 1: Intracellular Calcium Concentrations and Contractile Response

| Parameter | Resting [Ca2+]i | Stimulated [Ca2+]i (Tonic) | Stimulated [Ca2+]i (Phasic) | Reference |

| Concentration | ~100 nM | 400 - 800 nM | > 1 µM | [16] |

| Contractile State | Relaxed | Sustained Contraction | Rapid, Transient Contraction |

Table 2: Key Enzymes and Their Regulation

| Enzyme | Activator(s) | Inhibitor(s) | Key Regulatory Subunit/Site | Reference |

| MLCK | Ca2+-Calmodulin | - | - | [7][9] |

| MLCP | Protein Kinase G (PKG) | Rho-kinase, Protein Kinase C (PKC) via CPI-17 | MYPT1 (phosphorylated by Rho-kinase), CPI-17 (phosphorylated by PKC) | [8][9][12] |

Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Principle: Fluorescent Ca2+ indicators are used to measure changes in intracellular Ca2+ concentration. Ratiometric dyes like Fura-2 are commonly employed to allow for quantitative measurements that are less susceptible to artifacts such as dye concentration, photobleaching, and cell thickness.[17][18]

Detailed Methodology:

-

Cell/Tissue Preparation: Smooth muscle cells are either cultured on coverslips or freshly isolated from tissue. For intact tissue, thin strips are prepared.

-

Dye Loading: Cells or tissues are incubated with the acetoxymethyl (AM) ester form of the Ca2+ indicator (e.g., Fura-2 AM). The AM ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the fluorescent indicator inside the cell.[17]

-

Washing: After incubation, the preparation is washed with a physiological salt solution (e.g., Krebs-Henseleit solution) to remove extracellular dye.

-

Microscopy and Fluorescence Measurement: The preparation is mounted on an inverted microscope equipped with a fluorescence imaging system. The sample is alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of the fluorescence emission intensities at a specific wavelength (e.g., 510 nm) is then calculated.

-

Calibration: The fluorescence ratio is calibrated to actual Ca2+ concentrations using a standard curve generated with solutions of known Ca2+ concentrations and ionophores to permeabilize the cell membrane.

Caption: A generalized workflow for measuring intracellular calcium using fluorescent indicators.

Measurement of Smooth Muscle Tension

Principle: Isolated tissue bath assays are a classic pharmacological method to measure the isometric contraction of smooth muscle strips in response to various stimuli.[19][20]

Detailed Methodology:

-

Tissue Dissection: A segment of smooth muscle tissue (e.g., aorta, trachea, ileum) is carefully dissected and cut into rings or strips.

-

Mounting: The tissue is mounted in an isolated tissue bath containing a physiological salt solution, maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Viability Testing: The tissue is allowed to equilibrate under a resting tension. The viability of the tissue is then tested by stimulating it with a known contractile agent (e.g., potassium chloride).

-

Experimental Protocol: After equilibration, various agonists, antagonists, or inhibitors are added to the bath in a cumulative or non-cumulative manner, and the resulting changes in isometric force are recorded.

-

Data Acquisition and Analysis: The force transducer is connected to a data acquisition system that records the tension over time. The data is then analyzed to determine parameters such as maximal contraction, EC50 (effective concentration for 50% of maximal response), and the effects of inhibitors.[20]

Caption: A generalized workflow for measuring smooth muscle tension using an isolated tissue bath.

Conclusion and Future Directions

The activation of smooth muscle is a complex and highly regulated process with the intracellular calcium concentration at its core. The interplay between the canonical Ca2+-CaM-MLCK pathway and the modulatory pathways that regulate MLCP activity provides a sophisticated mechanism for fine-tuning smooth muscle contraction in response to a wide array of physiological stimuli. The latch-bridge phenomenon further highlights the unique adaptation of smooth muscle for sustained, energy-efficient force maintenance.

For drug development professionals, a thorough understanding of these pathways is critical for the rational design of therapeutic agents that target smooth muscle function. Future research will likely focus on the spatial and temporal dynamics of calcium signaling within the smooth muscle cell, the role of specific ion channels in different smooth muscle types, and the integration of multiple signaling pathways in health and disease. The development of more specific pharmacological tools to dissect these pathways will undoubtedly lead to novel therapeutic strategies for a variety of disorders, including hypertension, asthma, and gastrointestinal motility disorders.

References

- 1. Ca2+-dependent and Ca2+-independent regulation of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the calcium sensitivity of the smooth muscle contractile apparatus: molecular mechanisms, pharmacological and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atsjournals.org [atsjournals.org]

- 7. The Latch-bridge Hypothesis of Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 12. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The latch-bridge hypothesis of smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Relationship between force and Ca2+ concentration in smooth muscle as revealed by measurements on single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate dance of activation: A technical guide to Calmodulin's role in MLCK function

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of cellular signaling is paramount. One such critical interaction is the calcium-dependent activation of Myosin Light Chain Kinase (MLCK) by Calmodulin (CaM), a key process in smooth muscle contraction and other cellular events. This technical guide provides an in-depth exploration of this pivotal molecular partnership, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

At its core, the activation of MLCK by CaM is a tightly regulated process initiated by an increase in intracellular calcium levels. In its inactive state, MLCK is autoinhibited by a regulatory domain that physically blocks the enzyme's active site.[1][2] The arrival of calcium ions (Ca2+) triggers a conformational change in Calmodulin, a small, highly conserved calcium-binding protein.[1] This "activated" Ca2+/CaM complex then binds to a specific CaM-binding region on MLCK, leading to a significant structural rearrangement that relieves the autoinhibition and exposes the catalytic domain.[1][2] This allows MLCK to phosphorylate the regulatory light chain of myosin II, initiating the cascade of events that leads to muscle contraction and other cellular processes.[3]

Quantitative Insights into the CaM-MLCK Interaction

The affinity and kinetics of the interaction between Calmodulin and MLCK are crucial for the precise control of cellular responses. These parameters have been quantified through various biophysical techniques, providing a deeper understanding of the activation mechanism.

| Parameter | Value | Condition | Reference |

| KCa2+ (skeletal muscle MLCK) | 10 µM | 10 mM Mg2+ | [4] |

| KCM (skeletal muscle MLCK) | 0.86 nM | 10 mM Mg2+ | [4] |

| CaM:MLCK Stoichiometry | 1:1 | [4] | |

| Basal MLCK Fractional Activation | 0.14 | In vivo, femoral arteries | [5][6] |

| Phenylephrine-induced MLCK Fractional Activation (intravenous) | 0.24 | In vivo, femoral arteries | [6] |

| Phenylephrine-induced MLCK Fractional Activation (local) | 0.26 | In vivo, femoral arteries | [5][6] |

| Basal Intracellular Ca2+ Concentration | 131 nM | In vivo, femoral arteries | [5][6] |

| Phenylephrine-induced Intracellular Ca2+ Concentration (intravenous) | 244 nM | In vivo, femoral arteries | [6] |

| Phenylephrine-induced Intracellular Ca2+ Concentration (local) | 279 nM | In vivo, femoral arteries | [5][6] |

Visualizing the Activation Cascade

To better comprehend the sequence of events and molecular interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the CaM-MLCK signaling pathway and the conformational changes involved in MLCK activation.

Caption: The CaM-MLCK signaling pathway, initiated by an influx of intracellular calcium.

Caption: Conformational change in MLCK upon binding of the Ca²⁺/Calmodulin complex.

Experimental Protocols for Studying CaM-MLCK Interaction

A variety of experimental techniques are employed to investigate the intricacies of Calmodulin's activation of MLCK. Below are detailed methodologies for key experiments.

Förster Resonance Energy Transfer (FRET)-Based Biosensor Assay for MLCK Activation

This in vivo or in vitro technique allows for the real-time monitoring of MLCK activation by measuring changes in FRET efficiency within a genetically engineered biosensor.[5][7]

-

Principle: A biosensor is constructed by fusing MLCK with two fluorescent proteins, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).[5] In the inactive state, the autoinhibitory domain keeps the fluorescent proteins in close proximity, allowing for high FRET. Upon binding of Ca2+/CaM, a conformational change separates the fluorescent proteins, leading to a decrease in FRET.[7]

-

Experimental Workflow:

-

Construct Design: The MLCK biosensor is typically created by flanking the CaM-binding domain of MLCK with CFP and YFP.[7]

-

Cell Culture and Transfection: Cells (e.g., smooth muscle cells) are cultured and transfected with a plasmid encoding the MLCK FRET biosensor.

-

Live-Cell Imaging: Transfected cells are imaged using a fluorescence microscope equipped with appropriate filter sets for CFP and YFP.

-

Stimulation: Cells are stimulated with an agonist (e.g., phenylephrine) to induce an increase in intracellular Ca2+.

-

Data Acquisition and Analysis: The fluorescence intensity of both CFP and YFP is measured over time. The ratio of YFP to CFP emission is calculated to determine the FRET efficiency, which is inversely correlated with MLCK activation.[5]

-

Caption: Experimental workflow for the FRET-based MLCK activation assay.

In Vitro Kinase Activity Assay

This biochemical assay directly measures the enzymatic activity of MLCK by quantifying the phosphorylation of its substrate.

-

Principle: The rate of transfer of the gamma-phosphate from ATP to a specific substrate (e.g., a synthetic peptide corresponding to the myosin light chain phosphorylation site) by purified MLCK is measured.

-

Experimental Protocol:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified MLCK, Calmodulin, CaCl2, ATP (often radiolabeled with ³²P), and the MLC substrate peptide.

-

Initiation of Reaction: The reaction is initiated by the addition of MgCl2.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., trichloroacetic acid or a solution containing EDTA).

-

Quantification of Phosphorylation:

-

Radiometric Assay: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper, and the incorporated radioactivity is measured using a scintillation counter.

-

Non-Radiometric Assay (e.g., ADP-Glo™ Kinase Assay): The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay.[8][9]

-

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of the binding interaction between Calmodulin and MLCK.[10][11]

-

Principle: ITC measures the heat change that occurs upon the binding of a ligand (e.g., CaM) to a macromolecule (e.g., MLCK).[12] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11]

-

Experimental Protocol:

-

Sample Preparation: Purified MLCK is placed in the sample cell of the calorimeter, and a solution of Ca2+/CaM is loaded into the injection syringe. Both solutions are in the same buffer to minimize heat of dilution effects.

-

Titration: Small aliquots of the CaM solution are injected into the MLCK solution at regular intervals.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of CaM to MLCK, is fitted to a binding model to extract the thermodynamic parameters.

-

The precise regulation of MLCK activity by Calmodulin is a fundamental cellular process with significant implications for both normal physiology and disease. A thorough understanding of this interaction, supported by robust quantitative data and detailed experimental methodologies, is essential for the development of novel therapeutic strategies targeting pathways modulated by MLCK.

References

- 1. Regulation of smooth muscle myosin light chain kinase by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Insights into the MLCK Activation by CaM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 4. Activation of skeletal muscle myosin light chain kinase by calcium(2+) and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. In vivo assessment of artery smooth muscle [Ca2+]i and MLCK activation in FRET-based biosensor mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A fluorescent resonant energy transfer–based biosensor reveals transient and regional myosin light chain kinase activation in lamella and cleavage furrows - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. MLCK Kinase Enzyme System [promega.ro]

- 10. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Biomedical Isothermal Titration Calorimetry | Department of Pathology [path.cam.ac.uk]

The Architectural Blueprint of Smooth Muscle Contraction: A Technical Guide to the Structural Domains of Myosin Light Chain Kinase

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, researchers and drug development professionals now have access to an in-depth resource detailing the structural and functional domains of smooth muscle myosin light chain kinase (smMLCK). This whitepaper provides a granular view of the enzyme's architecture, offering critical insights for the development of novel therapeutics targeting smooth muscle regulation.

Myosin light chain kinase is a pivotal enzyme in the regulation of smooth muscle contraction. Its activity, which is dependent on calcium and calmodulin, directly triggers the phosphorylation of the regulatory light chain of myosin II. This phosphorylation event is the key molecular switch that initiates actin-myosin cross-bridging and subsequent muscle contraction.[1][2] The precise control of smMLCK activity is therefore fundamental to numerous physiological processes, and its dysregulation is implicated in various pathologies.

This guide dissects the multi-domain structure of smMLCK, which orchestrates its complex regulatory functions. The enzyme is broadly organized into an N-terminal actin-binding region, a central catalytic core, a sophisticated regulatory segment, and a C-terminal myosin-binding domain.[1][3] Understanding the interplay between these domains is crucial for elucidating the mechanisms of both normal physiological function and disease.

Quantitative Analysis of smMLCK Structural Domains

To facilitate comparative analysis and inform experimental design, the following tables summarize the key quantitative data for the structural domains of human smooth muscle MLCK.

| Domain | Approximate Residue Numbers (Human) | Calculated Molecular Weight (kDa) | Function |

| N-Terminal Actin-Binding Domain | 1 - 142[4] | ~15.5 | Binds to F-actin, anchoring MLCK to the thin filaments.[1] |

| Catalytic Domain | ~450 - 715 | ~30.5 | Binds ATP and the myosin light chain (RLC) substrate; catalyzes the transfer of phosphate to Ser19 of the RLC.[1] |

| Regulatory Domain | ~778 - 815 | ~4.2 | Contains the autoinhibitory sequence and the calmodulin-binding site, controlling kinase activity. |

| Autoinhibitory Sequence | ~783 - 804[5] | ~2.4 | Pseudosubstrate that blocks the active site in the absence of Ca2+/Calmodulin.[6] |

| Calmodulin-Binding Domain | ~796 - 815 | ~2.2 | Binds to the Ca2+/Calmodulin complex, leading to the displacement of the autoinhibitory sequence and activation of the kinase.[7] |

| C-Terminal Myosin-Binding Domain (Telokin) | ~816 - 972 | ~17.3 | Binds to myosin, localizing the kinase to the thick filaments.[1][8] |

| Interacting Domains | Binding Partner | Dissociation Constant (Kd) | Experimental Method |

| N-Terminal Domain | F-actin | Weak affinity[1] | Cosedimentation Assay |

| Catalytic Domain | ATP | 50 - 150 µM (Km)[1] | Kinase Assay |

| Catalytic Domain | Myosin Regulatory Light Chain (RLC) | ~9 µM (Km) | Kinase Assay |

| Calmodulin-Binding Domain | Calmodulin (in the presence of Ca2+) | ~1 nM (Ki of inhibitory peptide)[9] | Fluorescence Spectroscopy |

| C-Terminal Domain (Telokin) | Unphosphorylated Myosin | ~5 - 10 µM[1] | Not specified |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the structural and functional properties of smMLCK domains.

Protocol 1: In Vitro MLCK Kinase Activity Assay (Radioactive)

This protocol measures the transfer of radiolabeled phosphate from ATP to the myosin light chain, providing a quantitative measure of MLCK activity.

Materials:

-

Purified smooth muscle MLCK

-

Purified myosin regulatory light chain (RLC)

-

Kinase reaction buffer (40 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Calmodulin solution (1 µM)

-

Stopping solution (2X Laemmli sample buffer with 50 mM EDTA)

-

SDS-PAGE gels (15%)

-

Phosphorimager system

Procedure:

-

Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

-

5 µL of 5X kinase reaction buffer

-

2.5 µL of 10X RLC substrate solution

-

2.5 µL of 10X Calmodulin solution

-

Diluted MLCK enzyme

-

Nuclease-free water to a volume of 22.5 µL.

-

-

Initiate the reaction by adding 2.5 µL of a 10X ATP mix (containing unlabeled ATP and [γ-³²P]ATP). The final ATP concentration is typically near the Km of the enzyme (e.g., 100 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 25 µL of stopping solution.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the amount of ³²P incorporated into the RLC band using a phosphorimager and appropriate software.

Protocol 2: Calmodulin Binding Assay using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified smMLCK or calmodulin-binding domain peptide

-

Purified Calmodulin

-

ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM CaCl₂, 0.1 mM TCEP)

-

Isothermal Titration Calorimeter

Procedure:

-

Thoroughly dialyze both the MLCK (or peptide) and calmodulin against the same ITC buffer to minimize heats of dilution.

-

Determine the precise concentrations of both protein solutions using a reliable method (e.g., amino acid analysis or UV absorbance with a calculated extinction coefficient).

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

Load the MLCK solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the calmodulin solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental parameters, including cell temperature, stirring speed, injection volume (e.g., 2-5 µL), and spacing between injections.

-

Perform a control experiment by titrating calmodulin into the buffer alone to determine the heat of dilution.

-

Perform the binding experiment by titrating calmodulin into the MLCK solution.

-

Subtract the heat of dilution from the binding data and analyze the resulting isotherm using the appropriate binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Visualizing the Molecular Logic of smMLCK

To provide a clear visual representation of the complex interactions and regulatory mechanisms of smMLCK, the following diagrams have been generated using the Graphviz DOT language.

Caption: Signaling pathway leading to smooth muscle contraction via MLCK activation.

Caption: Domain organization of smooth muscle myosin light chain kinase (smMLCK).

This technical guide serves as a foundational resource for researchers actively engaged in the study of smooth muscle physiology and for professionals in the pharmaceutical industry seeking to develop targeted therapies. A thorough understanding of the structural domains of smMLCK is paramount for the rational design of molecules that can modulate its activity with high specificity, paving the way for novel treatments for a range of disorders, including asthma, hypertension, and gastrointestinal motility disorders.

References

- 1. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Signal Transduction Pathway Model Prototype II: Application to Ca2+-Calmodulin Signaling and Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. promega.com [promega.com]

- 5. Nonmuscle myosin light chain kinase activity modulates radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. miteshshrestha.wordpress.com [miteshshrestha.wordpress.com]

- 7. Structure of the smooth muscle myosin light-chain kinase calmodulin-binding domain peptide bound to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. takara.co.kr [takara.co.kr]

- 9. neb.com [neb.com]

An In-depth Technical Guide on the Isoforms of Myosin Light Chain in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isoforms of myosin light chains in smooth muscle, their regulation, and the experimental methodologies used for their investigation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of physiology, pharmacology, and cell biology.

Introduction to Smooth Muscle Myosin and its Light Chains

Smooth muscle contraction is a fundamental physiological process, and its regulation is primarily governed by the phosphorylation of the 20 kDa regulatory light chain (LC20) of myosin II.[1][2] Smooth muscle myosin is a hexameric protein composed of two heavy chains (MHC) and two pairs of light chains: the regulatory light chains (RLC) and the essential light chains (ELC).[3] Isoforms of these light chains play a crucial role in modulating the contractility and function of smooth muscle in various tissues.

Isoforms of Myosin Light Chains in Smooth Muscle

Smooth muscle tissues express distinct isoforms of both the regulatory and essential myosin light chains, which contribute to the diversity of smooth muscle function.

Regulatory Light Chain (LC20) Isoforms

The 20 kDa regulatory light chain (LC20) is the primary site of regulation in smooth muscle contraction. Phosphorylation of LC20 at Serine-19 is the key event that initiates a conformational change in the myosin head, enabling its interaction with actin and subsequent cross-bridge cycling.[1][2] In addition to the canonical smooth muscle isoform, a non-muscle isoform of LC20 is also expressed in smooth muscle cells.[4] While these isoforms share a high degree of sequence homology, subtle differences may influence their interaction with regulatory enzymes.

Essential Light Chain (LC17) Isoforms

The 17 kDa essential light chain (LC17), also known as the alkali light chain, is crucial for the structural integrity and enzymatic activity of the myosin motor domain. In smooth muscle, two main isoforms of LC17 have been identified: a basic isoform (LC17b) and an acidic isoform (LC17a). The relative expression of these isoforms varies between different smooth muscle tissues and has been correlated with the maximal shortening velocity of the muscle.

Quantitative Data on Myosin Light Chain Isoform Expression and Phosphorylation

The relative abundance of myosin light chain isoforms and the extent of their phosphorylation are critical determinants of smooth muscle contractile properties. This section summarizes key quantitative data from various studies.

| Parameter | Tissue/Cell Type | Method | Observation | Reference |

| LC17 Isoform Ratio (LC17b/LC17a) | Rabbit Rectococcygeus | 2D Gel Electrophoresis | 0% LC17b | [5] |

| Rabbit Trachea | 2D Gel Electrophoresis | 5% LC17b | [5] | |

| Guinea-pig Taenia coli | 2D Gel Electrophoresis | 21% LC17b | [5] | |

| Rat Uterus | 2D Gel Electrophoresis | 38% LC17b | [5] | |

| Rabbit Aorta | 2D Gel Electrophoresis | 56% LC17b | [5] | |

| Rat Aorta | 2D Gel Electrophoresis | 60% LC17b | [5] | |

| LC20 Phosphorylation | Rat Ileal Smooth Muscle (Control) | Urea/glycerol-PAGE | Baseline phosphorylation | [2] |

| Rat Ileal Smooth Muscle (KCl stimulation, 15s) | Urea/glycerol-PAGE | 24.3 ± 5.8% | [2] | |

| Cultured Vascular Smooth Muscle Cells (Basal) | Western Blot | 34 ± 4% | [6] | |

| Cultured Vascular Smooth Muscle Cells (Endothelin-1 stimulation) | Western Blot | Rapid increase to 70-80% | [6] | |

| Cultured Vascular Smooth Muscle Cells (Angiotensin II stimulation) | Western Blot | Rapid increase to 70-80% | [6] | |

| Telokin Expression | Phasic Ileum Smooth Muscle | Quantitative Western Blot | 27 ± 4.6 µM | [7][8] |

| Tonic Femoral Artery | Quantitative Western Blot | 6 ± 1.7 µM | [7][8] | |

| CPI-17 Expression | Tonic Femoral Artery vs. Phasic Vas Deferens | Western Blot | ~8-fold higher in femoral artery | [9] |

| CPI-17 Transgenic Mouse Mesenteric Arteries | Western Blot | 2.3 ± 0.25-fold higher than wild-type | [10] | |

| MLCK Kinetics | Smooth Muscle Myosin II | In vitro kinase assay | kcat: ~2-fold higher than for non-muscle myosin IIB | [11] |

| Smooth Muscle RLC | In vitro kinase assay | Km: Similar to non-muscle RLC | [11] | |

| SMM Phosphorylation Rate by MLCK | In vitro single-molecule assay | 1.17 heads s⁻¹ MLCK⁻¹ | [12][13] | |

| MLCK Dissociation Rate from pSMM | In vitro single-molecule assay | 0.80 s⁻¹ | [12][13] |

Regulation of Myosin Light Chain Phosphorylation

The phosphorylation state of LC20 is tightly regulated by the opposing activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).

Myosin Light Chain Kinase (MLCK)

MLCK is a Ca²⁺/Calmodulin-dependent serine/threonine kinase that specifically phosphorylates Serine-19 on LC20.[1][14] The activation of MLCK is a primary event in the initiation of smooth muscle contraction.

The MYLK1 gene encodes both smooth muscle and non-muscle isoforms of MLCK through the use of alternative promoters and initiation sites.[1][15] The so-called "short" MLCK (~130 kDa) is the predominant isoform in mature smooth muscle, while a "long" isoform (~220 kDa) with an N-terminal extension is found in non-muscle cells and developing smooth muscle.[16]

Myosin Light Chain Phosphatase (MLCP)

MLCP is a trimeric enzyme responsible for the dephosphorylation of LC20, leading to smooth muscle relaxation.[17] It consists of a catalytic subunit (PP1cδ), a myosin-targeting subunit (MYPT1), and a small subunit (M20) of unknown function.[17][18][19][20]

Isoform diversity of MLCP arises primarily from alternative splicing of the MYPT1 subunit. Different MYPT1 isoforms, particularly those with or without a C-terminal leucine zipper (LZ+ and LZ-), exhibit differential regulation by signaling molecules like cGMP.[21]

Signaling Pathways Regulating Myosin Light Chain Phosphorylation

Multiple signaling pathways converge to regulate the activities of MLCK and MLCP, thereby modulating the extent of LC20 phosphorylation and smooth muscle tone.

Ca²⁺-Calmodulin Dependent Pathway

An increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is the primary trigger for smooth muscle contraction. Ca²⁺ binds to calmodulin, and the Ca²⁺-calmodulin complex then binds to and activates MLCK.

Ca²⁺ Sensitization Pathways

Ca²⁺ sensitization refers to an increase in force production at a given [Ca²⁺]i. This is primarily achieved through the inhibition of MLCP activity.

The small GTPase RhoA, when activated, stimulates Rho-associated kinase (ROCK). ROCK phosphorylates the MYPT1 subunit of MLCP at inhibitory sites (e.g., Thr696 and Thr853 in human), which decreases MLCP activity.[22] This leads to a net increase in LC20 phosphorylation and enhanced contraction.

PKC can also contribute to Ca²⁺ sensitization. One mechanism involves the phosphorylation of a 17 kDa protein called CPI-17.[9] Phosphorylated CPI-17 is a potent inhibitor of the catalytic subunit of MLCP.[9]

Ca²⁺ Desensitization Pathway and the Role of Telokin

Ca²⁺ desensitization, or a decrease in force at a given [Ca²⁺]i, is often mediated by cyclic nucleotides (cAMP and cGMP) and their downstream effector, protein kinase G (PKG). PKG can phosphorylate and activate MLCP, promoting relaxation.

Telokin, a 17 kDa protein identical to the C-terminus of MLCK, is highly expressed in phasic smooth muscle and is thought to play a role in relaxation by activating MLCP.[7][8] Phosphorylation of telokin by PKG may enhance its ability to activate MLCP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study smooth muscle myosin light chain isoforms and their regulation.

Quantification of Myosin Light Chain Phosphorylation

This method separates myosin light chains based on both isoelectric point and molecular weight, allowing for the quantification of non-phosphorylated, mono-phosphorylated, and di-phosphorylated forms of LC20.

Protocol:

-

Sample Preparation: Homogenize smooth muscle tissue in a buffer containing urea and detergents.

-

First Dimension (Isoelectric Focusing - IEF):

-

Load the protein sample onto an IEF gel strip with an appropriate pH gradient (e.g., pH 4-7).

-

Perform IEF according to the manufacturer's instructions until the proteins have migrated to their isoelectric points.

-

-

Second Dimension (SDS-PAGE):

-

Equilibrate the IEF strip in SDS-PAGE sample buffer.

-

Place the equilibrated strip onto a polyacrylamide gel (e.g., 12-15%).

-

Perform SDS-PAGE to separate the proteins by molecular weight.

-

-

Staining and Quantification:

-

Stain the gel with Coomassie Blue or a more sensitive silver stain.

-

Scan the gel and use densitometry software to quantify the relative abundance of the different phosphorylated and non-phosphorylated LC20 spots.

-

Phos-tag™ is a molecule that specifically binds to phosphate groups, causing a mobility shift of phosphorylated proteins during SDS-PAGE. This allows for the separation of proteins with different phosphorylation states on a one-dimensional gel.

Protocol:

-

Gel Preparation: Prepare a standard polyacrylamide gel and add the Phos-tag™ acrylamide and MnCl₂ solution during polymerization.

-

Sample Preparation: Prepare protein lysates as for standard Western blotting.

-

Electrophoresis: Run the gel at a constant voltage.

-

Transfer and Western Blotting:

-

Before transferring, wash the gel with transfer buffer containing EDTA to remove Mn²⁺ ions, which can interfere with the transfer.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody specific for total LC20.

-

-

Detection and Quantification: Use an appropriate detection system (e.g., chemiluminescence or fluorescence) and densitometry to quantify the bands corresponding to non-phosphorylated, mono-phosphorylated, and di-phosphorylated LC20.

Measurement of Smooth Muscle Contraction

The contractility of smooth muscle can be assessed in vitro using isolated tissue strips.

Protocol:

-

Tissue Preparation: Dissect smooth muscle tissue (e.g., aorta, trachea, bladder) into small strips.

-

Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Transducer Attachment: Attach one end of the strip to a fixed point and the other end to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a small amount of passive tension.

-

Stimulation: Add contractile agonists (e.g., phenylephrine, carbachol) or relaxing agents to the bath and record the changes in isometric force.

-

Data Analysis: Analyze the force-time tracings to determine parameters such as maximal force, time to peak force, and rate of contraction.

Myosin Light Chain Kinase (MLCK) Activity Assay

MLCK activity can be measured by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl₂, CaCl₂, calmodulin, the substrate (purified LC20 or a synthetic peptide), and the enzyme source (purified MLCK or a tissue homogenate).

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

-

Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.

-

Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

References

- 1. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring SMC Contraction In Vitro: A Non-Invasive Method to Evaluate Smooth Muscle Cells Contraction using Electric Cell-Substrate Impedance Sensing [jove.com]

- 4. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Telokin mediates Ca2+-desensitization through activation of myosin phosphatase in phasic and tonic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Expression of CPI-17 and myosin phosphatase correlates with Ca2+ sensitivity of protein kinase C-induced contraction in rabbit smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Smooth muscle-selective CPI-17 expression increases vascular smooth muscle contraction and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 15. Regulation of myosin light chain kinase and telokin expression in smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Myosin light chain phosphatase: subunit composition, interactions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diversity and plasticity in signaling pathways that regulate smooth muscle responsiveness: Paradigms and paradoxes for the myosin phosphatase, the master regulator of smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Myosin Phosphatase Isoforms as Determinants of Smooth Muscle Contractile Function and Calcium Sensitivity of Force Production - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Unraveling Myosin Light Chain Kinase Substrate Specificity in Diverse Smooth Muscle Tissues: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Myosin Light Chain Kinase (MLCK) substrate specificity across various smooth muscle types. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and illustrates critical signaling pathways to facilitate a comprehensive understanding of MLCK's role in smooth muscle physiology and pathophysiology.

Executive Summary